
4-Phenyl-6-((pyridin-3-ylmethyl)thio)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-6-((pyridin-3-ylmethyl)thio)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group at the 4-position and a pyridin-3-ylmethylthio group at the 6-position
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been shown to interact with proteins such as atf4 and nf-kb . These proteins play crucial roles in cellular processes like inflammation and stress response.
Mode of Action
It’s suggested that similar compounds may inhibit the production of nitric oxide (no) and tumor necrosis factor-α (tnf-α) in cells . These molecules are involved in inflammatory responses, suggesting that the compound may have anti-inflammatory properties.
Biochemical Pathways
The compound may affect several biochemical pathways. It’s suggested that it could inhibit endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway . These pathways are involved in cellular stress responses and inflammation, suggesting potential neuroprotective and anti-inflammatory effects.
Result of Action
The compound may have neuroprotective and anti-inflammatory effects. It’s suggested that it can reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that it may protect neurons from stress-induced damage and death.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-6-((pyridin-3-ylmethyl)thio)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through cyclization reactions involving appropriate precursors such as amidines and β-diketones.
Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions.
Thioether Formation: The pyridin-3-ylmethylthio group is introduced through nucleophilic substitution reactions, where a pyridin-3-ylmethyl halide reacts with a thiol derivative of the pyrimidine core.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The thioether group in this compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a lead compound for the development of new drugs due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Biological Research: The compound is used in studies to understand the mechanisms of action of pyrimidine derivatives and their interactions with biological targets.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
4-Phenyl-6-methylpyrimidine: Similar structure but lacks the pyridin-3-ylmethylthio group.
4-Phenyl-6-(methylthio)pyrimidine: Similar structure but has a methylthio group instead of the pyridin-3-ylmethylthio group.
4-Phenyl-6-(pyridin-2-ylmethyl)thio)pyrimidine: Similar structure but the pyridinyl group is at the 2-position instead of the 3-position.
Uniqueness: 4-Phenyl-6-((pyridin-3-ylmethyl)thio)pyrimidine is unique due to the presence of the pyridin-3-ylmethylthio group, which can impart distinct biological activities and chemical reactivity compared to its analogs. This structural feature may enhance its binding affinity to specific biological targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
4-phenyl-6-(pyridin-3-ylmethylsulfanyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3S/c1-2-6-14(7-3-1)15-9-16(19-12-18-15)20-11-13-5-4-8-17-10-13/h1-10,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJXXEWTHZBIRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)SCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(dimethylamino)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2487702.png)
![N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2487703.png)
![N'-(4-ethylphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2487705.png)
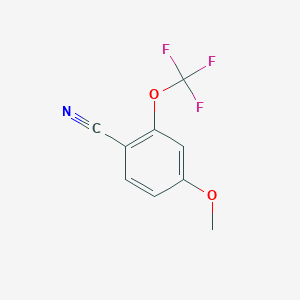

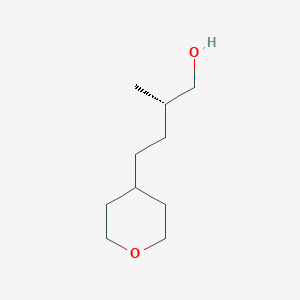
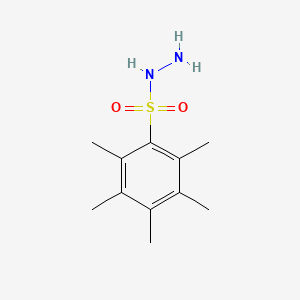
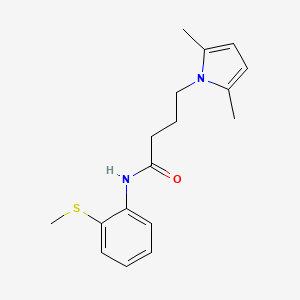
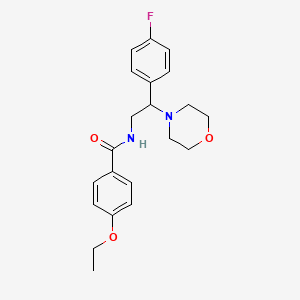
![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2487717.png)
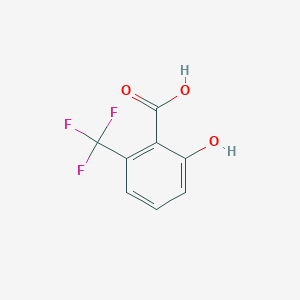
![3-[4-(2-Bromo-5-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2487721.png)

![Butyl 4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2487725.png)
